N-cyclohexylphenazine-2-carboxamide
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Overview
Description
N-cyclohexylphenazine-2-carboxamide is a synthetic compound belonging to the phenazine family, which is known for its diverse biological activities and applications. Phenazines are nitrogen-containing heterocyclic compounds produced by various bacteria and have been extensively studied for their antibiotic properties and roles in bacterial interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylphenazine-2-carboxamide typically involves the reaction of phenazine-2-carboxylic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, scalability, and safety. These methods utilize automated systems to precisely control reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylphenazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the phenazine ring to dihydrophenazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
N-cyclohexylphenazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial properties and its role in bacterial interactions.
Mechanism of Action
The mechanism of action of N-cyclohexylphenazine-2-carboxamide involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can act as an electron shuttle, modifying cellular redox states and affecting gene expression patterns. It can also interfere with biofilm formation and architecture, enhancing bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxamide: Known for its antifungal activity.
Phenazine-2-carboxylic acid: A precursor in the synthesis of various phenazine derivatives.
Naphthalen-1-yl phenazine-1-carboxamide: Studied for its fungicidal properties
Uniqueness
N-cyclohexylphenazine-2-carboxamide stands out due to its unique cyclohexyl group, which imparts distinct physicochemical properties and biological activities. This structural modification enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclohexylphenazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(20-14-6-2-1-3-7-14)13-10-11-17-18(12-13)22-16-9-5-4-8-15(16)21-17/h4-5,8-12,14H,1-3,6-7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXYUVGNIXMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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